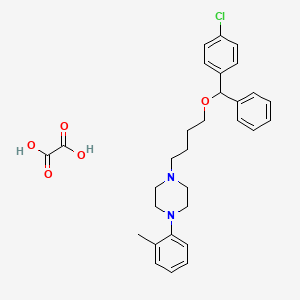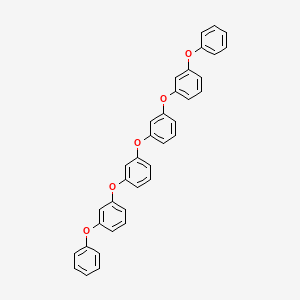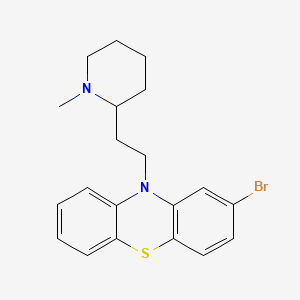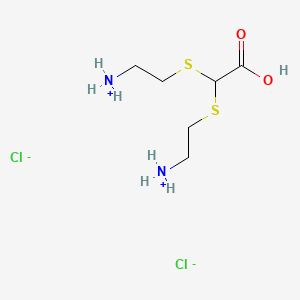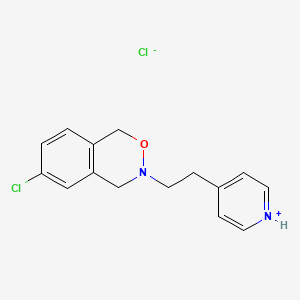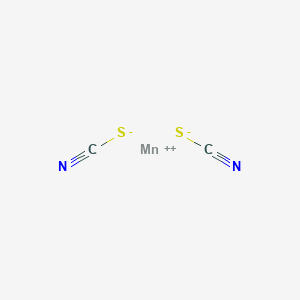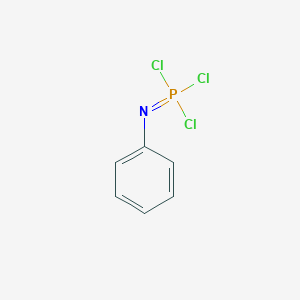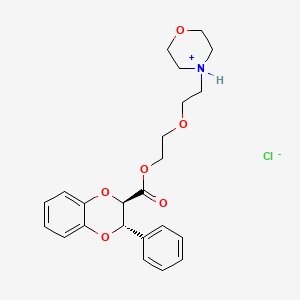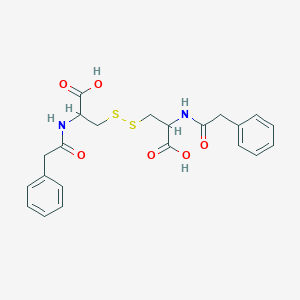
n,n'-Bis(phenylacetyl)cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine,N,N’-bis(2-phenylacetyl)- is a heterocyclic organic compound with the molecular formula C({22})H({24})N({2})O({6})S(_{2}) and a molecular weight of 476.57 g/mol . This compound is characterized by the presence of two phenylacetyl groups attached to the amino acid L-cystine, which is a dimer of cysteine linked by a disulfide bond. It is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine,N,N’-bis(2-phenylacetyl)- typically involves the reaction of L-cystine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of L-Cystine,N,N’-bis(2-phenylacetyl)- is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
L-Cystine,N,N’-bis(2-phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond in L-cystine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The phenylacetyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cystine,N,N’-bis(2-phenylacetyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Cystine,N,N’-bis(2-phenylacetyl)- involves its interaction with biological molecules through its disulfide bonds and phenylacetyl groups. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The phenylacetyl groups can interact with proteins and enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A single amino acid with a free thiol group, which can form disulfide bonds to create L-cystine.
N,N’-Bis(tert-butoxycarbonyl)-L-cystine-bis(N’,N’-dimethyl-1’,3’-diaminopropaneamide): A derivative of L-cystine with protective groups and additional amide functionalities.
Uniqueness
L-Cystine,N,N’-bis(2-phenylacetyl)- is unique due to the presence of phenylacetyl groups, which impart distinct chemical properties and potential biological activities compared to other cystine derivatives. These modifications can enhance its stability, solubility, and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2752-39-8 |
|---|---|
Molecular Formula |
C22H24N2O6S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI Key |
DWRCRIMPBCLETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
